
Physicochemical Properties of Orforglipron
Hemicalcium Hydrate: An In-depth Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Orforglipron hemicalcium hydrate

Cat. No.: B15569366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Orforglipron is a novel, orally bioavailable, non-peptide glucagon-like peptide-1 (GLP-1)

receptor agonist under investigation for the treatment of type 2 diabetes and obesity.[1] Unlike

peptide-based GLP-1 receptor agonists, its small molecule nature presents distinct

physicochemical properties that are critical for its formulation, stability, and oral absorption.[2]

This technical guide provides a comprehensive overview of the core physicochemical

properties of Orforglipron hemicalcium hydrate, its mechanism of action, and the

experimental methodologies used for its characterization.

Physicochemical Properties
The following table summarizes the key physicochemical properties of Orforglipron and its

hemicalcium hydrate salt form.
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Property Value Source(s)

Chemical Name

3-[(1S,2S)-1-[5-[(4S)-2,2-

dimethyloxan-4-yl]-2-[(4S)-2-

(4-fluoro-3,5-

dimethylphenyl)-3-[3-(4-fluoro-

1-methylindazol-5-yl)-2-

oxoimidazol-1-yl]-4-methyl-6,7-

dihydro-4H-pyrazolo[4,3-

c]pyridine-5-carbonyl]indol-1-

yl]-2-methylcyclopropyl]-4H-

1,2,4-oxadiazol-5-one

[3]

Molecular Formula
C48H48F2N10O5

(Orforglipron)
[4]

C48H50CaF2N10O6

(Orforglipron hemicalcium

hydrate)

[5]

Molecular Weight 883.0 g/mol (Orforglipron) [4]

941.0 g/mol (Orforglipron

hemicalcium hydrate)
[5]

Physical Form Solid [6]

Solubility

Orforglipron hemicalcium

hydrate: • ≥ 2.5 mg/mL in a

clear solution[7] • 25 mg/mL in

DMSO (with sonication)[8] •

Soluble in 1N NaOH •

Insoluble in 96% ethanol

[9]

Melting Point Not less than 210°C [9]

pKa

Data not publicly available. A

general experimental protocol

for determination is described

in Section 4.2.
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Crystal Structure

Orforglipron is known to exist

in different polymorphic forms,

with a thermodynamically

stable crystal form being

crucial for manufacturing.[10]

Specific crystallographic data

is not publicly available.

Stability

Stable at room temperature.[2]

As a powder, stable for 3 years

at -20°C and 2 years at 4°C. In

solvent, stable for 6 months at

-80°C and 1 month at -20°C.[8]

Mechanism of Action: GLP-1 Receptor Activation
Orforglipron acts as a partial agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G-

protein coupled receptor.[3] Its binding to the GLP-1R initiates a downstream signaling

cascade, primarily through the activation of the cyclic adenosine monophosphate (cAMP)

pathway, which is central to its therapeutic effects on glucose control and appetite regulation.[2]

[3]
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Orforglipron's mechanism of action via the GLP-1 receptor signaling pathway.
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Experimental Protocols
Detailed, step-by-step protocols for the characterization of a proprietary compound like

Orforglipron hemicalcium hydrate are typically not disclosed publicly. However, based on

established pharmaceutical sciences, the following methodologies represent standard

approaches for determining key physicochemical parameters.

Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a

compound.

Start

Add excess Orforglipron
hemicalcium hydrate to a
known volume of solvent.

Agitate the mixture at a
constant temperature (e.g., 25°C or 37°C)

for a sufficient time to reach equilibrium
(typically 24-48 hours).

Separate the solid and liquid phases
(e.g., by centrifugation or filtration).

Quantify the concentration of
Orforglipron in the supernatant

using a validated analytical method
(e.g., HPLC-UV).

End
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A typical workflow for solubility determination using the shake-flask method.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and economical method for determining the pKa of

ionizable compounds.

Methodology:

Preparation: A standard solution of Orforglipron hemicalcium hydrate (e.g., 1 mM) is

prepared in a suitable solvent system, often a co-solvent with water to ensure solubility. The

ionic strength of the solution is kept constant using an electrolyte like KCl.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M

HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the ionizable group

being investigated. The pH of the solution is monitored continuously using a calibrated pH

electrode.

Data Analysis: The pH is recorded after each incremental addition of the titrant. A titration

curve is generated by plotting the pH versus the volume of titrant added. The pKa is

determined from the inflection point of this curve. For accurate results, multiple titrations are

performed.

Crystal Structure Analysis (X-ray Powder Diffraction -
XRPD)
XRPD is a fundamental technique for characterizing the solid-state properties of a crystalline

substance, including identifying different polymorphic forms.

Methodology:

Sample Preparation: A small amount of the Orforglipron hemicalcium hydrate powder is

carefully packed into a sample holder.

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the

scattered X-rays are detected at various angles.
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Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction

angle (2θ), serves as a unique "fingerprint" for the crystalline form. This pattern can be used

to identify the specific polymorph and assess its purity.

Purity and Impurity Profiling (High-Performance Liquid
Chromatography - HPLC)
HPLC is a cornerstone analytical technique for determining the purity of an active

pharmaceutical ingredient (API) and for identifying and quantifying any impurities. A forced

degradation study using HPLC can also elucidate the degradation pathways of the API under

various stress conditions (e.g., acid, base, oxidation, heat, light).[11]

Methodology:

Method Development: A suitable HPLC method is developed, which involves selecting the

appropriate column, mobile phase, and detection wavelength to achieve good separation

between Orforglipron and any potential impurities.

Sample Analysis: A solution of Orforglipron hemicalcium hydrate is injected into the HPLC

system.

Data Interpretation: The resulting chromatogram shows peaks corresponding to Orforglipron

and any impurities. The area of each peak is proportional to the concentration of the

respective component, allowing for the determination of purity and the quantification of

impurities.

Conclusion
The physicochemical properties of Orforglipron hemicalcium hydrate are integral to its

development as an oral therapeutic agent. Its solid-state characteristics, solubility, and stability

are key determinants of its biopharmaceutical performance. The experimental protocols

outlined in this guide represent standard industry practices for the characterization of such a

novel small molecule API. Further research into its solid-state chemistry and formulation

science will continue to be crucial for its successful clinical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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